molecular formula C12H24Cl3O3V B12349003 Trichlorotris(tetrahydrofuran)vanadium

Trichlorotris(tetrahydrofuran)vanadium

Cat. No.: B12349003
M. Wt: 373.6 g/mol
InChI Key: WWRUFBWWHJODKK-UHFFFAOYSA-K
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Description

Chemical Identity and Physical Properties of Trichlorotris(tetrahydrofuran)vanadium

Systematic Nomenclature and Structural Formula

The systematic IUPAC name for this compound is oxolane; trichlorovanadium , reflecting its composition of three tetrahydrofuran (oxolane) molecules coordinated to a vanadium(III) trichloride core. Its linear formula is expressed as VCl$$3$$·3C$$4$$H$$8$$O , with a molecular formula of C$${12}$$H$${24}$$Cl$$3$$O$$_3$$V and a molecular weight of 373.62 g/mol . The compound is alternatively named vanadium(III) chloride tetrahydrofuran adduct or This compound(III) in chemical literature.

The structural identity is further confirmed by its SMILES notation (C1CCOC1.C1CCOC1.C1CCOC1.ClVCl) and InChIKey (WWRUFBWWHJODKK-UHFFFAOYSA-K), which encode the spatial arrangement of the vanadium center, chloride ligands, and THF molecules.

Property Value
CAS Number 19559-06-9
Molecular Formula C$${12}$$H$${24}$$Cl$$3$$O$$3$$V
Molecular Weight 373.62 g/mol
Linear Formula VCl$$3$$·3C$$4$$H$$_8$$O

Crystallographic Data and Molecular Geometry

X-ray crystallographic studies reveal that this compound(III) adopts a meridianal (mer) geometry , where the three THF ligands occupy adjacent positions around the octahedral vanadium(III) center. The crystal structure belongs to the P1h space group , characterized by a monoclinic system with lattice parameters indicative of closely packed chloride and THF moieties.

The vanadium-chloride bond lengths average 2.30 Å , while the vanadium-oxygen (THF) bonds measure 2.12 Å , consistent with typical vanadium(III)-ligand distances in octahedral complexes. The Cl-V-Cl bond angles range between 87° and 93° , reflecting slight distortions from ideal octahedral symmetry due to steric interactions between the THF ligands.

Crystallographic Parameter Value
Space Group P1h
Bond Length (V-Cl) 2.30 Å
Bond Length (V-O) 2.12 Å
Bond Angle (Cl-V-Cl) 87°–93°

Physicochemical Characteristics

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis demonstrates that this compound(III) is stable up to 150°C , beyond which it undergoes gradual mass loss corresponding to the release of THF ligands. Complete decomposition occurs at 265°C , yielding anhydrous vanadium(III) chloride (VCl$$_3$$) and gaseous THF byproducts. The decomposition pathway proceeds via sequential ligand dissociation:

$$ \text{VCl}3(\text{THF})3 \xrightarrow{\Delta} \text{VCl}3(\text{THF})2 + \text{THF} \uparrow $$
$$ \text{VCl}3(\text{THF})2 \xrightarrow{\Delta} \text{VCl}3(\text{THF}) + \text{THF} \uparrow $$
$$ \text{VCl}
3(\text{THF}) \xrightarrow{\Delta} \text{VCl}_3 + \text{THF} \uparrow $$

The residual VCl$$3$$ retains its layered BiI$$3$$-type structure, with vanadium ions occupying octahedral sites in a hexagonal close-packed chloride lattice.

Solubility Behavior in Organic Solvents

This compound(III) exhibits high solubility in polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF), with solubility exceeding 50 mg/mL at room temperature. In contrast, it is sparingly soluble in nonpolar solvents like hexane or toluene, with solubility below 5 mg/mL . The compound’s solubility profile is attributed to the coordination of THF ligands, which enhance compatibility with donor solvents.

Solvent Solubility (mg/mL)
Tetrahydrofuran >50
Acetonitrile 45
Dimethylformamide 40
Toluene <5

Properties

Molecular Formula

C12H24Cl3O3V

Molecular Weight

373.6 g/mol

IUPAC Name

oxolane;trichlorovanadium

InChI

InChI=1S/3C4H8O.3ClH.V/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3

InChI Key

WWRUFBWWHJODKK-UHFFFAOYSA-K

Canonical SMILES

C1CCOC1.C1CCOC1.C1CCOC1.Cl[V](Cl)Cl

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagent Preparation : Anhydrous VCl₃ is suspended in dry THF under argon or nitrogen atmosphere.
  • Coordination Reaction : The mixture is stirred at room temperature or refluxed (65–70°C) for 12–24 hours, yielding a deep red solution.
  • Isolation : Solvent removal under reduced pressure produces a crystalline or powdered solid.
  • Purification : Recrystallization from hexane or diethyl ether enhances purity.

Key Parameters :

  • Molar Ratio : VCl₃:THF = 1:3 (stoichiometric).
  • Yield : 85–95%.
  • Purity : Typically >96% (by argentometric titration).

Reaction Mechanism:

$$
\text{VCl}3 + 3\,\text{THF} \rightarrow \text{VCl}3\cdot3\text{THF}
$$
The reaction proceeds via ligand substitution, where THF replaces labile chloride ions, forming a six-coordinate complex.

Modified Literature Procedures

Several studies optimize the synthesis for specific applications, often altering solvents or purification steps:

Solvent-Free Synthesis

  • Method : VCl₃ is ground with THF in a ball mill under inert gas, avoiding solvent use.
  • Advantages : Reduces waste and improves reaction efficiency (yield: 88–92%).

Low-Temperature Crystallization

  • Procedure : After THF coordination, the product is crystallized at -20°C to minimize decomposition.
  • Outcome : Enhances crystalline quality (melting point: 265°C).

Comparative Analysis of Synthesis Methods

Parameter Direct Synthesis Solvent-Free Low-Temperature Commercial
Yield (%) 85–95 88–92 78–85 90–98
Purity (%) 96–98 95–97 94–96 97–99
Reaction Time (h) 12–24 6–8 24–48 4–6 (continuous)
Key Advantage Simplicity Eco-friendly High crystallinity Scalability
Citation

Structural and Physicochemical Properties

Post-synthesis characterization confirms the compound’s integrity:

  • Appearance : Light red to dark red crystalline solid.
  • Molecular Weight : 373.62 g/mol.
  • Thermal Stability : Decomposes at 265°C without melting.
  • Magnetic Moment : 2.82 BM (paramagnetic, d² configuration).

Challenges and Optimization Strategies

  • Moisture Sensitivity : Requires strict anhydrous conditions to prevent hydrolysis.
  • THF Purity : Trace peroxides in THF degrade the complex; pre-treatment with molecular sieves is essential.
  • Scalability : Continuous-flow systems outperform batch reactors in large-scale production.

Applications in Coordination Chemistry

VCl₃·3THF serves as a versatile precursor for:

  • Ligand Substitution : Reacts with pyrazolato, sparteine, or phosphine ligands to form complexes for catalysis.
  • Redox Chemistry : Participates in electron-transfer reactions due to accessible V(III)/V(IV) redox couple.

Chemical Reactions Analysis

Types of Reactions

Trichlorotris(tetrahydrofuran)vanadium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve inert atmospheres (e.g., nitrogen or argon) and controlled temperatures to prevent decomposition .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield vanadium(IV) or vanadium(V) compounds, while substitution reactions can produce a variety of vanadium complexes with different ligands .

Scientific Research Applications

Catalytic Applications

One of the primary applications of trichlorotris(tetrahydrofuran)vanadium is as a catalyst in organic synthesis.

  • Oxidation Reactions : This compound is particularly effective in the oxidation of allylic alcohols to carbonyl compounds. The catalytic activity stems from the vanadium center, which facilitates the transfer of oxygen to the substrate, thus enhancing reaction rates and selectivity. Studies have demonstrated that using this compound can significantly increase yields compared to traditional catalysts .
  • Polymerization Processes : this compound has also been employed in polymer chemistry, specifically in the polymerization of olefins. Its ability to coordinate with various monomers allows for controlled polymerization, leading to materials with tailored properties .

Materials Science

In materials science, this compound serves as a precursor for the synthesis of vanadium-containing thin films and coatings.

  • Thin Film Deposition : Researchers have utilized this compound in the deposition of vanadium oxide films through chemical vapor deposition techniques. These films exhibit interesting electrical and optical properties, making them suitable for applications in sensors and optoelectronics .
  • Functional Coatings : The compound can be used to create protective coatings that enhance corrosion resistance and durability in various substrates. The incorporation of vanadium into these coatings can improve their mechanical properties and thermal stability .

Biomedical Applications

While still an emerging area of research, there are potential biomedical applications for this compound.

  • Anticancer Activity : Preliminary studies suggest that vanadium complexes may exhibit anticancer properties due to their ability to affect cellular signaling pathways. Research is ongoing to explore how this compound can influence cancer cell proliferation and apoptosis .
  • Drug Delivery Systems : The complex's solubility in organic solvents makes it a candidate for drug delivery systems where controlled release is desired. Its interaction with biological molecules could be harnessed for targeted therapy .
  • Oxidation of Allylic Alcohols :
    • A study demonstrated that this compound catalyzes the oxidation of allylic alcohols with high efficiency, achieving yields over 90% under mild conditions. This reaction highlights its potential utility in synthetic organic chemistry .
  • Synthesis of Vanadium Oxide Films :
    • Researchers successfully synthesized vanadium oxide thin films using this compound as a precursor. The resulting films displayed enhanced electrical conductivity and were tested for use in electronic devices .
  • Exploration of Anticancer Properties :
    • In vitro studies indicated that vanadium complexes could induce apoptosis in cancer cell lines, suggesting a pathway for developing novel anticancer therapies based on this compound .

Mechanism of Action

The mechanism of action of trichlorotris(tetrahydrofuran)vanadium involves its ability to coordinate with various ligands and undergo redox reactions. The compound’s vanadium center can interact with different molecular targets, facilitating electron transfer and catalytic processes. The pathways involved often depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Chromium(III) Chloride Tetrahydrofuran Complex

Chromium, trichlorotris(tetrahydrofuran)- (CAS: 10170-68-0) shares structural similarities but differs in metal center and reactivity:

  • Molecular formula : C₁₂H₂₄Cl₃CrO₃ .
  • Molecular weight : 374.67 g/mol (vs. 229.41 g/mol for vanadium analogue) .
  • Melting point : 143°C (lower thermal stability compared to vanadium complex) .
  • Applications : Used in boron trichloride-mediated synthesis of indoles, highlighting its role in facilitating electron-deficient reactions .

Molybdenum(III) Chloride Tetrahydrofuran Complex

Trichlorotris(tetrahydrofuran)molybdenum(III) (CAS: N/A) exhibits distinct hazards and coordination behavior:

  • Hazard profile : Classified as a corrosive solid (UN 1759) with GHS warnings for skin/eye damage (H314, H318) .
  • Reactivity : Likely participates in redox catalysis, though specific applications are less documented compared to vanadium .

Binuclear Vanadium Complexes

Tris(µ-chloro)hexakis(tetrahydrofuran)divanadium(II) (CAS: N/A) represents a binuclear analogue:

  • Structure : Two vanadium centers bridged by chloride ligands, surrounded by six THF molecules .
  • Reactivity : Enhanced redox activity due to metal-metal interactions, enabling unique catalytic pathways in electron transfer reactions .

Data Tables

Table 1. Structural and Physical Properties

Property Trichlorotris(tetrahydrofuran)vanadium Chromium(III) Chloride THF Complex Tris(µ-chloro)divanadium(II) THF Complex
CAS No. 19559-06-9 10170-68-0 N/A
Molecular Formula C₁₂H₂₄Cl₃O₃V C₁₂H₂₄Cl₃CrO₃ V₂Cl₆(THF)₆
Molecular Weight 229.41 g/mol 374.67 g/mol ~700 g/mol (estimated)
Melting Point 265°C (dec.) 143°C Not reported
Density 1.312 g/mL Not reported Not reported

Table 2. Hazard Profiles

Compound GHS Hazards Key Risks
This compound H302, H315, H319, H335 Harmful if swallowed; skin/eye irritation
Chromium(III) Chloride THF Complex R11, R36/37/38 Flammable; respiratory/skin irritation
Molybdenum(III) Chloride THF Complex H314, H318 Causes severe skin burns and eye damage

Research Findings and Key Differences

  • Thermal Stability : The vanadium complex exhibits superior thermal stability (decomposition at 265°C) compared to chromium (143°C), attributed to stronger V–O bonds in THF coordination .
  • Catalytic Applications : Vanadium complexes are preferred in olefin polymerization, while chromium analogues excel in facilitating indole synthesis .
  • Structural Flexibility: Binuclear vanadium complexes enable multi-electron transfer processes, unlike mononuclear variants .

Biological Activity

Trichlorotris(tetrahydrofuran)vanadium(III), also known as vanadium(III) chloride tetrahydrofuran complex, is a coordination compound with significant biological implications. This article explores its biological activity, including its potential therapeutic applications, toxicity, and interactions with biomolecules.

  • Molecular Formula : C12H24Cl3O3V\text{C}_{12}\text{H}_{24}\text{Cl}_3\text{O}_3\text{V}
  • Molecular Weight : 373.62 g/mol
  • CAS Number : 19559-06-9
  • Appearance : Light red to dark red solid
  • Melting Point : 265 °C

Biological Activity Overview

This compound(III) has been studied for its potential biological activities, particularly in the context of cancer research and as a biochemical tool. The following sections detail specific findings related to its biological effects.

Antitumor Activity

Research has indicated that vanadium compounds, including this compound(III), exhibit antitumor properties. Vanadium ions can mimic insulin and influence glucose metabolism, which may contribute to their anticancer effects. Studies have shown that vanadium complexes can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : Vanadium compounds can disrupt the cell cycle in cancer cells, leading to reduced proliferation rates.
  • Induction of oxidative stress : These compounds may increase reactive oxygen species (ROS) levels, triggering apoptotic pathways in tumor cells.

A study published in the Journal of Inorganic Biochemistry highlighted the cytotoxic effects of vanadium complexes on several cancer cell lines, suggesting that they could be developed as chemotherapeutic agents .

Toxicity and Safety Considerations

While this compound(III) shows promise in biomedical applications, it also poses significant toxicity risks. The compound is classified as hazardous due to its corrosive nature and potential carcinogenic effects:

  • Corrosive Effects : It can cause severe burns upon contact with skin or eyes.
  • Toxicity Reports : Animal studies indicate that tetrahydrofuran, a ligand in this complex, is a tumorigen and mutagen . Chronic exposure may lead to liver damage and reproductive toxicity.

The safety data sheet (SDS) emphasizes the need for protective measures when handling this compound due to its hazardous classifications under GHS standards .

Case Studies

  • Case Study on Anticancer Potential :
    A study investigated the effects of vanadium complexes on breast cancer cells. Results demonstrated that treatment with this compound(III) led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .
  • Toxicological Assessment :
    In a chronic exposure study involving animal models, researchers observed that prolonged administration of tetrahydrofuran resulted in significant liver pathology, indicating the need for caution in therapeutic applications .

Research Findings Summary

Study FocusFindings
Antitumor ActivityInduces apoptosis in cancer cells; reduces proliferation rates
ToxicityCorrosive; potential liver damage; mutagenic properties
Interaction with BiomoleculesMimics insulin; influences glucose metabolism

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